molecular formula C18H12N2O B1245071 Arnoamine B

Arnoamine B

Cat. No.: B1245071
M. Wt: 272.3 g/mol
InChI Key: YXPUKIVVULSJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arnoamine B is a pentacyclic pyridoacridine alkaloid first isolated from marine ascidians of the genus Cystodytes . Its core structure comprises a pyrrolo[3,2,1-de]pyrido[4,3,2-mn]acridine framework fused with a pyrrole ring, distinguishing it from simpler pyridoacridine derivatives . This compound exhibits selective cytotoxicity against human cancer cell lines, with GI₅₀ values of 5.0 μg/mL (MCF-7 breast cancer), 2.0 μg/mL (A-549 lung cancer), and 3.0 μg/mL (HT-29 colon cancer) . Its synthesis involves Pd-catalyzed cross-coupling, Fischer indole cyclization, and radical-mediated intramolecular cyclization, achieving yields up to 81% in key steps .

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

13-methoxy-8,15-diazapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,9,11(19),12,14,16-nonaene

InChI

InChI=1S/C18H12N2O/c1-21-15-10-11-7-9-20-14-5-3-2-4-12(14)13-6-8-19-17(15)16(13)18(11)20/h2-10H,1H3

InChI Key

YXPUKIVVULSJNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C4=C(C=CN=C14)C5=CC=CC=C5N3C=C2

Synonyms

arnoamine B
arnoamine-B

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxic Activity

Comparative cytotoxicity data (Table 1):

Compound Cell Line Activity (GI₅₀/IC₅₀) Selectivity Reference
Arnoamine B MCF-7 5.0 μg/mL Moderate
Arnoamine A MCF-7 0.3 μg/mL High
Ascididemin L-1210 leukemia 0.39 μg/mL High
Sebastianine A HCT-116 1.2 μg/mL Broad-spectrum
Compound 14 C. neoformans MIC = 4.0 μg/mL Antifungal

Key Findings :

  • Arnoamine A exhibits superior potency against MCF-7 compared to this compound, likely due to the absence of a methoxy group enhancing membrane permeability .
  • Ascididemin’s planar structure contributes to its strong DNA intercalation and topoisomerase II inhibition, explaining its nanomolar IC₅₀ .
  • This compound’s moderate cytotoxicity may stem from steric hindrance from its pyrrole ring, limiting target binding .

Antimicrobial Activity

  • This compound: Inhibits C. neoformans (MIC = 8.0 μg/mL) but is inactive against bacteria .
  • Compound 14 (demethylated analog): Exhibits enhanced activity (MIC = 4.0 μg/mL against C. neoformans), suggesting hydroxyl groups improve antifungal efficacy .

Q & A

Q. What are the key considerations in designing a synthesis protocol for Arnoamine B?

A robust synthesis protocol must prioritize reproducibility, yield optimization, and impurity control. Researchers should:

  • Define the independent variables (e.g., reaction temperature, catalysts) and dependent variables (e.g., purity, yield) .
  • Validate each step using techniques like NMR or HPLC to confirm intermediate structures .
  • Include negative controls (e.g., omitting catalysts) to isolate critical reaction parameters .

Q. How should analytical methods be validated to assess this compound purity?

Analytical validation must adhere to sensitivity and specificity standards:

  • Use reference standards for this compound and potential impurities (e.g., nitrosamine analogs) to calibrate detection limits .
  • Apply LC-MS/MS for trace impurity quantification, ensuring sensitivity aligns with acceptable intake thresholds (e.g., ≤10 ng/g) .
  • Document method robustness through inter-day precision tests and spike-recovery experiments .

Q. What experimental design principles apply to in vitro testing of this compound’s bioactivity?

  • Hypothesis-driven design : Frame questions around specific mechanisms (e.g., "Does this compound inhibit Enzyme X via competitive binding?").
  • Dose-response curves : Test a minimum of five concentrations to establish IC₅₀ values .
  • Replicates : Include triplicate measurements to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data?

Contradictions (e.g., conflicting IC₅₀ values across studies) require:

  • Root-cause analysis : Compare experimental conditions (e.g., buffer pH, cell lines) .
  • Meta-analysis : Pool data from peer-reviewed studies to identify outliers or methodological biases .
  • Replication studies : Use standardized protocols to isolate variables causing discrepancies .

Q. What computational strategies improve the prediction of this compound’s metabolic stability?

  • Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots .
  • QSAR modeling : Train models using datasets of structurally similar compounds to correlate substituent effects with metabolic half-lives .
  • Validation : Cross-check predictions with in vitro microsomal assays .

Q. How can structural analogs of this compound be systematically evaluated for structure-activity relationships (SAR)?

  • Scaffold diversification : Introduce functional groups (e.g., halogens, methyl groups) at key positions (e.g., C-3, C-7) .
  • High-throughput screening : Test analogs against target proteins using SPR or fluorescence polarization assays .
  • Data clustering : Group analogs by potency and physicochemical properties to identify trends (e.g., logP vs. bioavailability) .

Q. What methodologies address low yields in this compound’s enantioselective synthesis?

  • Chiral catalyst optimization : Screen ligands (e.g., BINAP derivatives) to enhance enantiomeric excess (ee) .
  • Reaction engineering : Use flow chemistry to improve mixing and reduce side reactions .
  • Post-synthesis purification : Apply chiral chromatography or crystallization to isolate the desired enantiomer .

Data Interpretation and Reporting

Q. How should researchers handle conflicting data in this compound’s toxicity profiles?

  • Toxicogenomic analysis : Compare transcriptomic responses across models (e.g., zebrafish vs. murine hepatocytes) to identify species-specific effects .
  • Dose-time dependency : Assess whether toxicity correlates with exposure duration or cumulative dosing .
  • Mechanistic studies : Use CRISPR knockouts to confirm target-specific toxicity .

Q. What frameworks ensure rigorous peer review of this compound research?

  • Transparency : Share raw data (e.g., chromatograms, spectral files) in supplementary materials .
  • Reproducibility checklists : Adopt templates specifying experimental conditions (e.g., solvent purity, equipment calibration) .
  • Contradiction disclosure : Explicitly discuss limitations and unresolved conflicts in the discussion section .

Ethical and Methodological Standards

Q. How can researchers mitigate bias in this compound’s preclinical studies?

  • Blinded analysis : Assign compound labeling (e.g., "Compound A/B") to prevent observer bias .
  • Pre-registration : Publish study protocols on platforms like Open Science Framework before data collection .
  • Negative result reporting : Include all outcomes, even non-significant data, to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arnoamine B
Reactant of Route 2
Arnoamine B

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